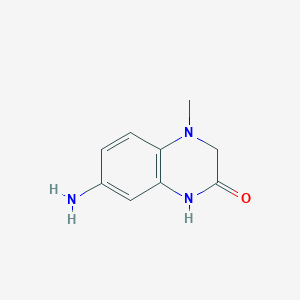

7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-amino-4-methyl-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12/h2-4H,5,10H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVGSMRALPBUCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2=C1C=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 Amino 4 Methyl 3,4 Dihydroquinoxalin 2 1h One

Retrosynthetic Analysis and Key Precursors for the 3,4-Dihydroquinoxalin-2(1H)-one Core

A retrosynthetic analysis of the 3,4-dihydroquinoxalin-2(1H)-one core identifies ortho-phenylenediamines and α-haloesters or their equivalents as the primary precursors. The formation of the heterocyclic ring is typically achieved through a cyclocondensation reaction. For the specific target, 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, this disconnection leads to a strategically substituted ortho-phenylenediamine and a two-carbon electrophilic component.

The key precursor for introducing the 7-amino and 4-methyl functionalities is an appropriately substituted benzene (B151609) derivative. A logical approach involves the use of N-methyl-4-nitro-1,2-phenylenediamine. In this precursor, the methyl group is positioned to become the 4-methyl group in the final product, and the nitro group serves as a precursor to the 7-amino group, which can be introduced in a later step via reduction. The other key precursor is a two-carbon unit that will form the lactam portion of the quinoxalinone ring, such as chloroacetic acid or ethyl bromoacetate (B1195939).

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be achieved through a multi-step process that involves the initial construction of a nitro-substituted dihydroquinoxalinone, followed by the reduction of the nitro group to an amine.

A prevalent classical route involves the condensation of a substituted ortho-phenylenediamine with an α-haloacetyl species. For the target molecule, the synthesis would commence with N-methyl-4-nitro-o-phenylenediamine. This intermediate can be synthesized by the methylation of 4-nitro-o-phenylenediamine. The subsequent cyclocondensation with a reagent like chloroacetic acid or ethyl bromoacetate under basic conditions yields 4-methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one. The final step is the reduction of the nitro group to afford the desired this compound.

Modern synthetic approaches may employ transition-metal-catalyzed cross-coupling reactions to form the key C-N bonds, although the classical condensation method remains highly effective and widely used for this class of compounds.

Strategies for Regioselective Ring Closure and Dihydrogenation

Regioselectivity in the synthesis of substituted 3,4-dihydroquinoxalin-2(1H)-ones is a critical consideration when using unsymmetrically substituted ortho-phenylenediamines. The electronic and steric nature of the substituents on the diamine dictates which nitrogen atom preferentially attacks the electrophilic carbon of the two-carbon component. In the proposed synthesis of the target molecule, starting with N-methyl-4-nitro-1,2-phenylenediamine ensures that the regiochemistry is pre-determined, leading to the desired isomer.

The term "dihydrogenation" in the context of the primary synthesis of 3,4-dihydroquinoxalin-2(1H)-ones is often a misnomer, as the dihydro- form is the direct product of the cyclocondensation of an ortho-phenylenediamine with an α-haloacetate. The saturated nature of the lactam ring is inherent to this synthetic strategy. However, catalytic hydrogenation is a key step in the reduction of the 7-nitro precursor to the 7-amino product. This reduction is typically carried out using reagents such as hydrogen gas with a palladium catalyst, or other reducing agents like tin(II) chloride.

Introduction of the 4-Methyl Group and 7-Amino Functionalization

The introduction of the 4-methyl group is most strategically accomplished by starting with an N-methylated ortho-phenylenediamine precursor. The synthesis of N-methyl-o-phenylenediamine can be achieved through the methylation of o-nitroaniline followed by reduction. patsnap.com Specifically for the target molecule, N-methyl-4-nitro-o-phenylenediamine is the key starting material. tcichemicals.com

The 7-amino functional group is typically introduced by the reduction of a 7-nitro group. This two-step approach, involving nitration followed by reduction, is a common and effective strategy in aromatic chemistry. For the synthesis of this compound, the precursor 4-methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one is reduced. This transformation is reliably achieved using various reducing agents, with catalytic hydrogenation being a preferred green method.

| Precursor | Reagents and Conditions | Product | Yield (%) |

| 4-Nitro-o-phenylenediamine | Methyl iodide, base | N-Methyl-4-nitro-o-phenylenediamine | High |

| N-Methyl-4-nitro-o-phenylenediamine | Chloroacetic acid, base | 4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one | Good |

| 4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one | H₂, Pd/C or SnCl₂/HCl | This compound | High |

Green Chemistry Approaches in Dihydroquinoxalinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including dihydroquinoxalinones. Key areas of focus include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

For the synthesis of the 3,4-dihydroquinoxalin-2(1H)-one core, solvent-free reaction conditions or the use of water as a solvent have been explored. uit.no The use of solid-supported catalysts can also facilitate easier product purification and catalyst recycling. In the context of synthesizing this compound, the catalytic hydrogenation of the nitro-intermediate is a prime example of a green chemistry approach, as it typically uses a recyclable catalyst and produces water as the only byproduct.

Functionalization and Derivatization Strategies for this compound

The presence of the 7-amino group provides a versatile handle for further functionalization and derivatization of the this compound scaffold. This allows for the synthesis of a diverse library of compounds with potentially altered physicochemical and biological properties.

Chemical Modifications at the 7-Amino Position

The primary amino group at the 7-position can undergo a variety of chemical transformations common to aromatic amines. These modifications can be used to introduce a wide range of functional groups and structural motifs.

Acylation: The 7-amino group can be readily acylated using acyl chlorides or anhydrides under basic conditions to form the corresponding amides. This reaction can be used to introduce a variety of acyl groups, including acetyl, benzoyl, and more complex moieties.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This is a common strategy for introducing sulfonyl groups, which can significantly impact the electronic and steric properties of the molecule.

Alkylation: While direct N-alkylation of the 7-amino group can be challenging to control and may lead to mixtures of mono- and di-alkylated products, it can be achieved under specific conditions. Reductive amination with aldehydes or ketones is an alternative method for introducing alkyl groups.

| Starting Material | Reagent | Reaction Type | Product |

| This compound | Acetyl chloride | Acylation | 7-Acetamido-4-methyl-3,4-dihydroquinoxalin-2(1H)-one |

| This compound | Benzenesulfonyl chloride | Sulfonylation | 7-(Phenylsulfonamido)-4-methyl-3,4-dihydroquinoxalin-2(1H)-one |

| This compound | Benzaldehyde, NaBH₃CN | Reductive Amination | 7-(Benzylamino)-4-methyl-3,4-dihydroquinoxalin-2(1H)-one |

These derivatization strategies highlight the utility of this compound as a versatile building block in medicinal and materials chemistry.

Transformations of the Dihydroquinoxalinone Ring System

Information specifically detailing the chemical transformations of the this compound ring system is not present in the surveyed scientific literature. For the general class of 3,4-dihydroquinoxalin-2-ones, a variety of transformations are known, which typically involve reactions at the nitrogen atoms, the carbonyl group, or the aromatic ring. These can include N-alkylation, N-arylation, and various coupling reactions to introduce substituents on the benzene ring. However, without specific studies on this compound, any discussion of reaction conditions, yields, and the influence of the existing amino and methyl groups would be purely speculative.

Stereoselective Synthesis of Chiral Analogs

The stereoselective synthesis of chiral 3,4-dihydroquinoxalin-2-ones is an area of active research, as the chirality at the C3 position is often crucial for biological activity. Common strategies involve the use of chiral starting materials, such as α-amino acids, or the application of asymmetric catalysis in the cyclization step. These methods allow for the preparation of enantiomerically enriched dihydroquinoxalinones.

However, no literature has been found that specifically describes the stereoselective synthesis of chiral analogs of this compound. The successful application of general stereoselective methods would depend on the compatibility of the 4-methyl-1,2-phenylenediamine precursor with the required reaction conditions, which has not been reported.

Advanced Spectroscopic and Analytical Characterization of 7 Amino 4 Methyl 3,4 Dihydroquinoxalin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

To fully define the molecular structure, a suite of NMR experiments would be necessary.

Proton (¹H) and Carbon (¹³C) NMR Spectral Assignments

¹H NMR spectroscopy would be used to identify the number of unique proton environments, their chemical shifts (δ), multiplicities (e.g., singlet, doublet), and coupling constants (J). This would help in determining the relative positions of protons on the aromatic and heterocyclic rings, as well as the methyl group.

¹³C NMR spectroscopy, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would reveal the number of different carbon environments, distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, showing which protons are adjacent to each other within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be employed to determine the molecular weight of the compound and to study its fragmentation pathways, which can provide additional structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (e.g., C₉H₁₁N₃O).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR Spectroscopy: This technique would identify the characteristic vibrational frequencies of the functional groups present. Key absorptions would be expected for the N-H stretches of the amino and amide groups, the C=O stretch of the amide (lactone), C-N stretches, and aromatic C-H and C=C vibrations.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsion angles. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable in the analysis of pharmaceutical compounds, offering high-resolution separation for the purpose of identification, quantification, and isolation. For a molecule such as 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as powerful tools for assessing its purity and for its isolation from reaction mixtures or biological matrices. The choice of method often depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment and preparative isolation of quinoxalinone derivatives due to its versatility and wide applicability to non-volatile and thermally labile compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating polar and nonpolar compounds, making it an ideal choice for this compound.

In a typical RP-HPLC setup, a C18 column is employed as the stationary phase, which provides a nonpolar environment. The mobile phase generally consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. By adjusting the gradient or isocratic flow of the mobile phase, a fine-tuned separation can be achieved. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the compound exhibits maximum absorbance, or a mass spectrometer for more definitive identification.

For the isolation of this compound, preparative HPLC can be utilized, which employs larger columns and higher flow rates to handle larger sample loads. The fractions corresponding to the peak of the target compound are collected for further analysis or use.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Stationary Phase | C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is most suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility and thermal stability. A common derivatization technique is silylation, where active hydrogens in the molecule (such as those in the amino group and the amide) are replaced with a trimethylsilyl (B98337) (TMS) group.

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a "molecular fingerprint," allowing for definitive identification and structural elucidation. Quality control systems are essential in GC-MS analysis to ensure the accuracy and precision of the results. nih.gov

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a nonpolar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 10 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

Computational and Theoretical Investigations of 7 Amino 4 Methyl 3,4 Dihydroquinoxalin 2 1h One and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., DFT, HOMO-LUMO analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions.

Density Functional Theory (DFT) is a robust method used to optimize the geometrical parameters of molecules and to study their electronic structure. nih.govtandfonline.com For quinoxalinone derivatives, DFT calculations are performed to determine the most stable three-dimensional conformation and to analyze the electron distribution across the molecule. electrochemsci.org This information is crucial, as the molecular shape and electronic properties are key determinants of a molecule's biological function. Theoretical calculations such as those performed using DFT are well-established as useful methods for assessing the structural properties of organic molecules. irjweb.com

HOMO-LUMO Analysis is a critical component of these quantum chemical studies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. electrochemsci.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant descriptor of molecular stability and chemical reactivity. irjweb.comresearchgate.net A small energy gap implies that the molecule is more reactive and can be easily polarized, which can be crucial for its interaction with biological targets. scirp.org For instance, in studies of 7-R-3-methylquinoxalin-2(1H)-ones, it was found that substituting different chemical groups at the 7-position significantly influences the HOMO energy, thereby altering the molecule's electron-donating capabilities. electrochemsci.org

Below is a table summarizing key quantum chemical parameters derived from these calculations.

| Parameter | Description | Significance in Drug Design |

|---|---|---|

| $E_{HOMO}$ | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. Higher values suggest a greater tendency to donate electrons. electrochemsci.org |

| $E_{LUMO}$ | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. Lower values suggest a greater tendency to accept electrons. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO ($E_{LUMO}$ - $E_{HOMO}$) | Reflects the chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. irjweb.comresearchgate.net |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution | Molecules with high chemical hardness are generally less reactive. irjweb.com |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself | Influences the nature of chemical bonds and intermolecular interactions. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular Docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. unar.ac.idugm.ac.id This method is frequently employed to screen virtual libraries of compounds against a specific biological target, predicting the binding affinity and interaction patterns. For quinoxaline (B1680401) derivatives, docking studies have been used to evaluate their potential as inhibitors of various enzymes, such as HIV reverse transcriptase and c-Jun N-terminal kinases. nih.govtandfonline.comtandfonline.com The results of these simulations are often expressed as a docking score or binding energy, where a more negative value typically indicates a stronger, more favorable interaction. nih.gov These studies also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site.

Molecular Dynamics (MD) Simulations are often used to complement and validate the findings from molecular docking. tandfonline.com While docking provides a static snapshot of the binding pose, MD simulations model the movement of every atom in the system over time, providing insights into the dynamic behavior and stability of the ligand-protein complex. mdpi.comnih.gov These simulations can confirm whether the binding pose predicted by docking is stable within a dynamic, solvated environment and can reveal conformational changes in both the ligand and the protein upon binding. nih.gov

The table below illustrates the type of data generated from molecular docking studies.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Quinoxalinone Analog A | HIV Reverse Transcriptase | -9.5 | Lys101, Tyr181, Tyr188 |

| Quinoxalinone Analog B | c-Jun N-terminal kinase 1 | -8.7 | Met111, Lys55, Gln117 |

| 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (Hypothetical) | Target X | -7.9 | Asp123, Phe245, Arg301 |

In Silico Prediction of Pharmacokinetic Profiles (ADMET) for Lead Optimization

For a compound to be a successful drug, it must not only have high potency against its target but also possess favorable pharmacokinetic properties. These properties are often summarized by the acronym ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity. In silico ADMET prediction models are crucial in the early stages of drug discovery to identify candidates with desirable drug-like properties and to flag those with potential liabilities, such as poor absorption or high toxicity, before significant resources are invested. unar.ac.idresearchgate.net

Commonly predicted ADMET properties are outlined in the following table.

| ADMET Property | Parameter | Significance |

|---|---|---|

| A bsorption | Gastrointestinal (GI) Absorption, Caco-2 Permeability | Predicts how well a drug is absorbed from the gut into the bloodstream after oral administration. researcher.lifenih.gov |

| D istribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding | Determines where the drug goes in the body and if it can reach its target site. |

| M etabolism | Cytochrome P450 (CYP) Inhibition/Induction | Predicts how the drug is broken down by enzymes, which affects its duration of action and potential for drug-drug interactions. |

| E xcretion | Renal Clearance | Relates to how the drug and its metabolites are removed from the body. |

| T oxicity | hERG Inhibition, Mutagenicity (Ames test) | Flags potential for adverse effects, such as cardiotoxicity or carcinogenicity. |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a computational method that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand or a series of active compounds.

Once a pharmacophore model is developed for a class of compounds like quinoxalinones, it can be used as a 3D query in virtual screening . nih.gov This process involves searching large databases containing millions of chemical compounds to identify novel molecules that match the pharmacophore model. This is an efficient strategy for discovering new chemical scaffolds that may have the desired biological activity. researchgate.net For example, virtual screening of quinoxalinone derivatives has been employed to identify potential anti-HIV and anti-Toxoplasma gondii agents. nih.govtandfonline.comresearchgate.net

A pharmacophore model is typically composed of the features listed below.

| Pharmacophore Feature | Abbreviation | Description |

|---|---|---|

| Hydrogen Bond Donor | HBD | A group (e.g., -NH, -OH) capable of donating a hydrogen atom to form a hydrogen bond. |

| Hydrogen Bond Acceptor | HBA | A group (e.g., C=O, -N=) capable of accepting a hydrogen atom in a hydrogen bond. |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system, such as a benzene (B151609) ring. |

| Hydrophobic Group | HY | A nonpolar group (e.g., alkyl, aryl) that can engage in hydrophobic interactions. |

| Positive Ionizable | PI | A group that is likely to be positively charged at physiological pH (e.g., an amine). |

| Negative Ionizable | NI | A group that is likely to be negatively charged at physiological pH (e.g., a carboxylic acid). |

Conformational Analysis and Tautomeric Studies

Conformational Analysis involves the study of the different three-dimensional arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. The biological activity of a molecule is highly dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target receptor. scielo.br For a molecule like this compound, the dihydroquinoxalinone ring is not planar and can adopt different conformations, such as a twist-boat or sofa conformation. nih.gov Theoretical calculations and experimental methods like X-ray crystallography are used to determine the lowest energy (most stable) conformations.

Tautomeric Studies are also important for heterocyclic compounds. Tautomers are structural isomers of chemical compounds that readily interconvert. The quinoxalinone scaffold can potentially exist in different tautomeric forms, such as the keto (lactam) form and the enol (lactim) form. The relative stability of these tautomers can be influenced by the solvent and pH. It is crucial to identify the predominant tautomeric form under physiological conditions, as different tautomers have distinct electronic properties and hydrogen bonding patterns, which can significantly affect their binding to a biological target. For many amino-heteroaromatic compounds, the amino form is known to be the predominant tautomer under normal conditions. researchgate.net

Structure Activity Relationship Sar Studies and Ligand Design Principles for 7 Amino 4 Methyl 3,4 Dihydroquinoxalin 2 1h One Derivatives

Systematic Exploration of Substituent Effects on the Quinoxalinone Core

The biological activity of quinoxalinone derivatives can be significantly modulated by the nature and position of substituents on the bicyclic core. Research has systematically explored these effects to delineate the structural requirements for various pharmacological activities.

For instance, in the development of anticancer agents, the substitution pattern on the quinoxaline (B1680401) ring plays a critical role. Studies on quinoxaline-6-amine analogs, which are structurally related to the 7-amino series, revealed that furan (B31954) substitutions at the 2- and 3-positions of the quinoxaline core were more effective for antiproliferative activity compared to methyl, thiophene, or phenyl groups. Conversely, placing a sulfonamide group at the 6-position was found to be detrimental to growth-inhibitory activity. mdpi.com Further investigations into quinoxalin-2(1H)-one based Schiff's bases targeting colorectal cancer identified that the introduction of strong electron-withdrawing groups on the aryl moiety or the core structure enhanced inhibitory efficiency against lactate (B86563) dehydrogenase A (LDHA). nih.gov Specifically, derivatives with a p-COOH or m-NO2 group showed high inhibition. nih.gov

In the context of antimicrobial agents, a series of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole (B372694) moieties demonstrated good to moderate antimicrobial potential, highlighting the utility of introducing complex heterocyclic systems to the core. rsc.org

The following table summarizes key findings on substituent effects on the broader quinoxalinone scaffold, providing insights applicable to the 7-amino-4-methyl series.

| Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Therapeutic Area | Reference |

|---|---|---|---|---|

| Positions 2 and 3 | Furan groups | Enhanced antiproliferative activity compared to phenyl or thiophene. | Anticancer | mdpi.com |

| Position 6 | Sulfonamide group | Reduced growth-inhibitory activity. | Anticancer | mdpi.com |

| Position 6 | Incorporation of morpholinosulfonyl, hydrazone, and pyrazole moieties | Good to moderate antimicrobial potential. | Antimicrobial | rsc.org |

| Aryl group attached to core | Strong electron-withdrawing groups (e.g., p-COOH, m-NO2) | Increased inhibition of lactate dehydrogenase A (LDHA). | Anticancer | nih.gov |

Role of the 7-Amino Group in Modulating Biological Activity and Binding Affinity

The amino group, particularly when located on the benzo portion of the quinoxalinone ring, is a critical determinant of biological activity, primarily by serving as a key point for hydrogen bonding and further chemical modification. The nitrogen atoms within the quinoxaline ring system are crucial for forming hydrogen bonds and coordination complexes, which are often essential for interaction with biological targets like enzymes and receptors. mdpi.com

While direct studies on the 7-amino group of the title compound are specific, research on analogous structures provides significant insights. For example, studies on the structurally similar 7-amino-3,4-dihydro-1H-quinolin-2-one have shown that this moiety is key to its activity as a carbonic anhydrase (CA) inhibitor. The inhibition mechanism was attributed to the intact bicyclic amino-quinolinone scaffold, suggesting the amino group is directly involved in binding to the enzyme. Further derivatization of this 7-amino group into peptide conjugates has been explored to modulate inhibitory activity against different CA isoforms.

In a broader context, functionalization of an amino group at the 6-position of the quinoxaline core with groups like acetyl, phenylurea, and tosyl chloride has been used to create libraries of compounds with varying antiproliferative activities. This indicates that the amino group is a versatile handle for introducing diverse chemical functionalities to fine-tune the pharmacological profile.

Influence of N-Methylation at Position 4 on Pharmacological Profiles

The methylation of nitrogen atoms within a heterocyclic scaffold is a common medicinal chemistry strategy to modulate a compound's pharmacological profile. Methylation at the N4 position of the 3,4-dihydroquinoxalin-2(1H)-one core would involve converting a secondary amine to a tertiary amine, which can have several profound effects on the molecule's properties.

Firstly, the N4-H group is a hydrogen bond donor. Its methylation to N4-CH3 eliminates this hydrogen bonding capability. This can drastically alter the binding affinity and selectivity of the compound for its biological target if the N4-H is involved in a critical hydrogen bond interaction within the active site.

Secondly, the addition of a methyl group increases the lipophilicity of the molecule. This can influence its pharmacokinetic properties, such as cell membrane permeability, solubility, and metabolism. In some cases, increased lipophilicity can enhance absorption and distribution, while in others it might lead to increased metabolic clearance or off-target toxicity.

Finally, N-methylation can introduce steric bulk and may restrict the conformational flexibility of the dihydro-pyrazine ring. This conformational constraint can lock the molecule into a more (or less) bioactive conformation, thereby impacting its potency. While specific studies detailing the effects of N4-methylation on 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one derivatives are not widely reported in the literature, investigations into N-methylation of other bioactive scaffolds have shown it can enhance enzyme inhibition in some cases. uqtr.ca Therefore, the influence of N-methylation at position 4 represents a key area for future investigation to optimize the pharmacological profiles of these derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.me This approach is instrumental in predictive drug design, allowing for the virtual screening of novel structures and the prioritization of candidates for synthesis. fiveable.me Several QSAR studies have been successfully applied to the broader class of quinoxaline derivatives to guide the design of new potent agents.

Both 2D and 3D-QSAR models have been developed. For instance, a 2D-QSAR study on quinoxaline derivatives as anticancer agents against triple-negative breast cancer identified several key molecular descriptors that correlate with activity, including energy dispersive (Epsilon3), protein-coding gene (T_T_C_6), and Z-component of the dipole moment (Zcomp Dipole). nih.gov

In another study, 2D and 3D-QSAR models were developed to predict the anti-tubercular activity of quinoxaline derivatives. nih.gov The models, which employed genetic algorithms (GA) and simulated annealing (SA) for selecting the most relevant molecular descriptors, identified important topological and electrostatic properties for activity. The 3D-QSAR analysis further highlighted the influence of steric and electrostatic fields on the molecule's efficacy. nih.gov

Furthermore, 3D-QSAR modeling combined with pharmacophore mapping has been used to identify the essential structural features for quinoxaline derivatives acting as Aldose Reductase 2 (ALR2) inhibitors. tandfonline.com This approach led to a five-point pharmacophore hypothesis (AADRR: two H-bond acceptors, one H-bond donor, and two aromatic rings), providing a clear template for designing new inhibitors. tandfonline.com Similarly, 3D-QSAR methods like CoMFA and CoMSIA have been used to create contour maps for antifungal quinoxaline derivatives, visually guiding where steric bulk or electrostatic modifications would be beneficial or detrimental to activity. mdpi.com

The table below summarizes the application of QSAR modeling to quinoxaline derivatives.

| QSAR Model Type | Biological Activity | Key Findings / Descriptors | Reference |

|---|---|---|---|

| 2D-QSAR | Anticancer (Triple-Negative Breast Cancer) | Identified key descriptors: Epsilon3, T_T_C_6, Zcomp Dipole. | nih.gov |

| 2D & 3D-QSAR | Anti-tubercular | Highlighted the importance of topological and electrostatic descriptors; steric and electrostatic fields influence activity. | nih.gov |

| 3D-QSAR / Pharmacophore Mapping | Aldose Reductase 2 (ALR2) Inhibition | Generated a five-point pharmacophore hypothesis (AADRR). | tandfonline.com |

| 3D-QSAR (CoMFA/CoMSIA) | Antifungal | Produced contour maps to guide steric and electrostatic modifications for improved activity. | mdpi.com |

Rational Design Strategies for Optimizing Potency, Selectivity, and Biological Performance

One prominent strategy is structure-based drug design, which was used to optimize a lead compound, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46), into a potent and highly selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). nih.gov The initial lead suffered from off-target inhibition of other kinases (DDR1 and EGFR) and poor physicochemical properties. nih.gov Through rational modifications based on molecular docking and dynamics simulations, a new compound, J46-37, was developed with potent JNK3 inhibition and over 50-fold selectivity against the off-target kinases. nih.gov

Another powerful approach is the creation of hybrid molecules that incorporate pharmacophores from different ligand classes. This strategy was used to develop polypharmacological agents targeting both bromodomain and extraterminal (BET) proteins and kinases, which are implicated in cancer. nih.gov By elaborating the core structure of 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one, researchers successfully integrated a pharmacophore known to bind the acetylated lysine (B10760008) pocket of BET proteins with a typical kinase hinge binder. nih.gov This rational hybrid strategy led to the identification of potent dual inhibitors of CDK9 and BRD4. nih.gov

These examples demonstrate that a deep understanding of SAR, combined with modern computational tools, enables the effective optimization of the 3,4-dihydroquinoxalin-2(1H)-one scaffold to produce highly potent and selective drug candidates. Molecular docking, in particular, has been instrumental in revealing binding patterns and guiding the synthesis of new derivatives with improved activity against targets like VEGFR-2. nih.gov

Mechanisms of Action and Biological Target Identification of 7 Amino 4 Methyl 3,4 Dihydroquinoxalin 2 1h One Analogs

The therapeutic potential of the 3,4-dihydroquinoxalin-2(1H)-one scaffold has prompted extensive investigation into its mechanisms of action and biological targets. Analogs built upon this core structure have been shown to interact with a diverse range of biological macromolecules, leading to the modulation of critical cellular processes. Research efforts have focused on elucidating these interactions through molecular docking studies, enzymatic assays, and cellular evaluations to understand their potential in addressing various diseases, including cancer and inflammatory conditions. uit.no

Pre Clinical Pharmacological Evaluation of 7 Amino 4 Methyl 3,4 Dihydroquinoxalin 2 1h One Analogs

In Vitro Cytotoxicity and Antiproliferative Assays in Defined Cancer Cell Lines

Analogs of 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one have been the subject of numerous studies to evaluate their potential as anticancer agents. The core quinoxaline (B1680401) scaffold is recognized as a promising framework for the development of chemotherapeutic agents. nih.gov Research has demonstrated that various derivatives of quinoxaline exhibit significant cytotoxic and antiproliferative effects across a range of human cancer cell lines.

The antiproliferative activity of these compounds is often evaluated using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. researchgate.net For instance, novel quinoxalinone derivatives have shown cytotoxic activity against MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer) cell lines at various concentrations. researchgate.net In one study, a series of novel 1,2,4-triazolo[4,3-a]quinoxalines were synthesized and evaluated for their anticancer activity. One particular compound, 9a, demonstrated a broad spectrum of activity against 60 human cell lines, with notable effectiveness against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, renal cancer, prostate cancer, and breast cancer cell lines. researchgate.net

The mechanisms underlying the anticancer activity of quinoxaline derivatives are varied and can include the inhibition of protein kinases, which are often involved in cancer cell proliferation. researchgate.net Some derivatives act as topoisomerase inhibitors, while others can induce apoptosis (programmed cell death) in cancer cells. nih.gov For example, certain quinoxaline-bisarylurea compounds have been reported to exhibit anti-tumor activity, and other quinoxaline derivatives have been found to induce apoptosis as a mechanism for their anticancer effects. nih.gov

The following table summarizes the in vitro antiproliferative activity of selected quinoxalinone analogs against various cancer cell lines.

| Compound/Analog | Cancer Cell Line | Assay | Activity (IC50/GI50) | Reference |

| Quinoxalinone Derivative 11g | MCF-7 (Breast), HeLa (Cervical) | MTT | Not specified, but highest activity in the series | researchgate.net |

| Quinoxaline-arylfuran Derivative QW12 | HeLa (Cervical) | Not specified | 10.58 µM | nih.gov |

| Pyrrolo[1,2-a]quinoxaline Derivative | K562 (Leukemia), U937 (Leukemia), HL60 (Leukemia), MCF7 (Breast) | Not specified | Antiproliferative activity observed | nih.gov |

| Oxiranyl-Quinoxaline Derivative 11a | SK-N-SH (Neuroblastoma) | MTT | 2.49 ± 1.33 µM | journalajrb.com |

| Oxiranyl-Quinoxaline Derivative 11a | IMR-32 (Neuroblastoma) | MTT | 3.96 ± 2.03 µM | journalajrb.com |

| 1,2,4-triazolo[4,3-a]quinoxaline 9a | Leukemia SR | Not specified | 3.91 µM | researchgate.net |

| 1,2,4-triazolo[4,3-a]quinoxaline 9a | Non-Small Cell Lung Cancer HOP-92 | Not specified | 3.45 µM | researchgate.net |

| 1,2,4-triazolo[4,3-a]quinoxaline 9a | Colon Cancer HCT-116 | Not specified | 3.21 µM | researchgate.net |

| 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide Derivative 11 | Various | MTT | 0.81 µM to 2.91 µM | unav.edu |

| 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide Derivative 13 | Various | MTT | 0.81 µM to 2.91 µM | unav.edu |

Antimicrobial Activity Against Bacterial, Fungal, and Parasitic Pathogens in Cell-Based or Animal Models

The quinoxaline scaffold has been extensively investigated for its broad-spectrum antimicrobial properties. Derivatives of quinoxalinone have demonstrated notable activity against a variety of bacterial, fungal, and parasitic pathogens in preclinical studies.

Antibacterial Activity: Numerous quinoxaline derivatives have been identified as potent antibacterial agents. researchgate.net In one study, a series of newly synthesized quinoxalinone derivatives were screened for their antimicrobial activity using the agar diffusion technique. researchgate.net The tested compounds showed varied antibacterial activities against microorganisms such as Staphylococcus aureus, Bacillus cereus, Serratia marcescens, and Proteus mirabilis. researchgate.net Another study focused on novel 2,3-diaminoquinoxaline derivatives, with some compounds showing significant activity against both Gram-positive and Gram-negative bacterial strains. researchgate.net Molecular docking studies have suggested that these compounds may act by binding to the quinolone-binding site of bacterial DNA gyrase. researchgate.net Furthermore, quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole (B372694) moieties have exhibited significant antibacterial activity with low Minimum Inhibitory Concentration (MIC) values against several standard and multi-drug resistant bacterial strains. nih.gov

Antifungal Activity: The antifungal potential of quinoxalinone analogs has also been well-documented. Several studies have reported the efficacy of these compounds against various fungal pathogens. For instance, some synthesized quinoxalinone derivatives were screened for their activity against Aspergillus ochraceus Wilhelm and Penicillium chrysogenum Thom. researchgate.net In a different study, novel quinoxaline-2-oxyacetate hydrazide derivatives were evaluated and found to exhibit remarkable inhibitory activities against several plant pathogenic fungi, including Botrytis cinerea, Altemaria solani, and Rhizoctonia solani. nih.gov Some of these compounds showed better efficacy than the commercial fungicide ridylbacterin. nih.gov Additionally, 3-hydrazinoquinoxaline-2-thiol, a novel quinoxaline derivative, has shown promising antifungal activity against different Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis, with efficacy comparable to Amphotericin B in vitro. nih.gov

Antiparasitic Activity: Quinoxaline derivatives have also emerged as promising candidates for the development of new antiparasitic drugs. nih.gov Research has highlighted the activity of quinoxaline and its 1,4-di-N-oxides (QdNOs) against a range of protozoan parasites and helminths. nih.gov Analogs of a quinoxaline derivative from the Medicines for Malaria Venture (MMV) Malaria Box were synthesized and tested against Schistosoma mansoni, the parasite responsible for schistosomiasis. Several of these compounds demonstrated potent activity against both the larval and adult stages of the parasite in vitro. unav.edu Furthermore, a series of anti-schistosomal, quinoxaline-based compounds have also shown potent activity against the asexual blood stage of Plasmodium falciparum, the parasite that causes malaria. nih.gov

The following table summarizes the antimicrobial activity of selected quinoxalinone analogs.

| Compound/Analog | Pathogen | Model | Activity Metric | Result | Reference |

| Quinoxalinone Derivatives | Staphylococcus aureus, Bacillus cereus, Serratia marcescens, Proteus merabitis | Agar diffusion | Zone of inhibition | Varied antibacterial activity | researchgate.net |

| 2,3-diaminoquinoxaline Derivative 4c | Various bacterial strains | Not specified | Zone of inhibition | 10.5 - 14.89 mm | researchgate.net |

| Quinoxalin-2(1H)-one Derivatives | Six bacterial and two fungal strains | In vitro | MIC | 0.97–62.5 µg/mL | nih.gov |

| Quinoxaline-2-oxyacetate Hydrazide 15 | Gibberella zeae, Colletotrichum orbiculare | In vitro | EC50 | 0.87 µg/mL, 1.01 µg/mL | nih.gov |

| 3-hydrazinoquinoxaline-2-thiol | Candida species | In vitro | MIC | Higher efficacy than Amphotericin B against most isolates | nih.gov |

| Dianilinoquinoxaline 29 & 30 | Schistosoma mansoni (NTS) | In vitro | % Activity | >70% at 0.1 µM | unav.edu |

| Quinoxaline-based Compound 22 | Plasmodium falciparum (3D7) | In vitro | IC50 | 22 nM | nih.gov |

Antiviral Activity in Relevant Cell Culture Systems

The broad biological activity of quinoxaline derivatives extends to potent antiviral effects, making them a promising scaffold in the search for new therapies against various viral pathogens. researchgate.netnih.gov Preclinical studies have demonstrated the efficacy of quinoxalinone analogs against a range of DNA and RNA viruses.

Quinoxaline derivatives have been evaluated for their activity against several members of the Herpesviridae family. In one study, a series of researchgate.netnih.govjournalajrb.comtriazolo[4,3-a]quinoxaline derivatives were synthesized, with one compound showing the ability to reduce the number of plaques of Herpes Simplex Virus (HSV-1) by 25% at a concentration of 20 µg/mL in Vero cells. researchgate.net Another study reported that novel quinoxaline derivatives synthesized from 3-methylquinoxalin-2(1H)-one and 1,4-dihydroquinoxaline-2,3-dione precursors exhibited high activity against human cytomegalovirus (HCMV), with some derivatives showing higher potency than the standard drug ganciclovir. researchgate.net

The antiviral potential of quinoxaline derivatives also extends to RNA viruses. Several compounds have been identified as potent inhibitors of Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase. researchgate.net A computational approach involving molecular docking and 3D-QSAR has been used to design and select quinoxaline derivatives with potential as reverse transcriptase inhibitors, leading to the discovery of two selective and potent compounds. unav.edu

Furthermore, quinoxaline derivatives have been investigated as potential inhibitors of the influenza virus. A library of these compounds was prepared to target the non-structural protein 1A (NS1A) of influenza A. An in vitro fluorescence polarization assay showed that these compounds could disrupt the interaction between NS1A and double-stranded RNA (dsRNA), which is crucial for viral replication. researchgate.net The most active compounds had IC50 values in the low micromolar range and were able to inhibit the growth of the influenza A virus in cell culture. researchgate.net

The following table provides a summary of the antiviral activities of selected quinoxalinone analogs.

| Compound/Analog | Virus | Cell Line | Assay | Activity (EC50/IC50) | Reference |

| 1-(4-chloro-8-methyl researchgate.netnih.govjournalajrb.comtriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea | Herpes Simplex Virus (HSV-1) | Vero | Plaque-reduction | 25% plaque reduction at 20 µg/mL | researchgate.net |

| Ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate derivative | Human Cytomegalovirus (HCMV) | Not specified | Not specified | Higher activity than ganciclovir (EC50 = 0.059 µM) | researchgate.net |

| Quinoxaline Derivative | Human Immunodeficiency Virus (HIV-1) | MT2 cells | Not specified | Potent reverse transcriptase inhibitors | unav.edu |

| Quinoxaline Derivative 35 | Influenza A Virus (NS1A protein) | In vitro | Fluorescence polarization | 6.2 µM | researchgate.net |

| Quinoxaline Derivative 44 | Influenza A Virus (NS1A protein) | In vitro | Fluorescence polarization | 3.5 µM | researchgate.net |

Anti-inflammatory and Immunomodulatory Effects in Pre-clinical Models

Quinoxaline-based compounds have demonstrated significant potential as anti-inflammatory agents in a variety of preclinical models. These studies highlight the ability of quinoxalinone analogs to modulate key inflammatory pathways, suggesting their therapeutic utility in inflammatory disorders.

In vivo studies have shown the effectiveness of quinoxaline derivatives in animal models of inflammation. For example, in the carrageenan-induced paw edema model in rats, a standard test for acute inflammation, several synthesized quinoxaline and furo[2,3-b]quinoxaline derivatives exhibited strong anti-inflammatory activity, with some compounds being equipotent to the reference drug indomethacin. researchgate.net Similarly, other research has identified quinoxaline 1,4-di-N-oxide derivatives with significant in vivo anti-inflammatory effects, comparable to indomethacin. journalajrb.comresearchgate.net

The anti-inflammatory mechanisms of these compounds have been investigated through in vitro assays. Several quinoxaline derivatives have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. nih.gov For instance, novel derivatives of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide were found to be effective dual inhibitors of EGFR and COX-2. nih.gov In addition to COX-2, soybean lipoxygenase (LOX), another enzyme involved in the production of pro-inflammatory mediators, has been identified as a target for some quinoxaline 1,4-di-N-oxide derivatives. journalajrb.comresearchgate.net

Furthermore, certain quinoxaline derivatives have been shown to modulate the production of pro-inflammatory cytokines. In a mouse model of carrageenan-induced peritonitis, aminoalcohol-based quinoxaline derivatives were found to reduce leukocyte migration and decrease the levels of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov Some pyrazolo[1,5-a]quinoxaline derivatives have also been identified as potent and selective antagonists of Toll-like receptor 7 (TLR7), achieving significant inhibition of NF-κB translocation, a key transcription factor in the inflammatory response. nih.gov

The following table summarizes the anti-inflammatory and immunomodulatory effects of selected quinoxalinone analogs.

| Compound/Analog | Preclinical Model | Key Findings | Reference |

| Furo[2,3-b]quinoxaline Derivative 5a | Chronic inflammatory models in rats | Equipotent anti-inflammatory activity to indomethacin | researchgate.net |

| Quinoxaline 1,4-di-N-oxide Derivative 7b | Carrageenan-induced edema in vivo | 41% anti-inflammatory effect (similar to indomethacin at 47%) | journalajrb.comresearchgate.net |

| 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide Derivative 13 | In vitro COX-2 inhibition assay | Potent COX-2 inhibitor | nih.gov |

| Aminoalcohol-based Quinoxaline (DEQX & OAQX) | Mouse carrageenan peritonitis | Decreased IL-1β and TNF-α levels | nih.gov |

| Pyrazolo[1,5-a]quinoxaline Derivative 21-a | HEK-blue cells with TLR7 overexpression | Potent TLR7 antagonist (IC50 = 8.2 µM) | nih.gov |

Neuroprotective and Central Nervous System Activities in In Vitro and Animal Models

Quinoxaline derivatives have emerged as a promising class of compounds with significant neuroprotective and central nervous system (CNS) activities in various preclinical models. Their multifaceted mechanisms of action make them attractive candidates for the development of therapies for neurodegenerative disorders.

Several studies have highlighted the neuroprotective potential of quinoxaline analogs in the context of Alzheimer's disease (AD). In both in vitro and in vivo models, new quinoxaline derivatives have demonstrated the ability to enhance neuronal viability, protect against β-amyloid (Aβ)-induced toxicity, reduce intracellular reactive oxygen species (ROS), and downregulate inflammatory cytokines. researchgate.netjournalajrb.com Furthermore, certain 6-aminoquinoxaline derivatives have shown a neuroprotective effect in dopaminergic neuron cultures, which is relevant to Parkinson's disease. nih.gov The neuroprotective effects are often attributed to a combination of antioxidant, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory activities. researchgate.netjournalajrb.com In fact, several synthesized quinoxaline derivatives have been identified as potent AChE inhibitors, with some exhibiting mixed-type inhibition and a preference for the peripheral anionic site (PAS) of the enzyme. nih.gov

Beyond neurodegenerative diseases, quinoxalinone derivatives have also been evaluated for their potential in treating other neurological conditions. In a study using an ethidium bromide-induced demyelination model in rats, which mimics certain aspects of multiple sclerosis, synthesized quinoxaline-2,3-dione derivatives were shown to reverse neuromuscular disorders such as muscle weakness, discoordination, and loss of locomotor activity. nih.gov This suggests a potential for these compounds to promote remyelination or protect against demyelination.

The following table summarizes the neuroprotective and CNS activities of selected quinoxalinone analogs.

| Compound/Analog | Preclinical Model | Key Findings | Reference |

| Quinoxaline Derivative QX-4 | PC12 cell line and APP/PS1 transgenic mice (AD model) | Enhanced neuronal viability, blocked Aβ-induced toxicity, decreased ROS, and downregulated inflammatory cytokines. | researchgate.netjournalajrb.com |

| 6-Aminoquinoxaline Derivative 6c | In vitro acetylcholinesterase inhibition assay | Potent mixed-type AChE inhibitor (IC50 = 0.077 µM). | nih.gov |

| Quinoxaline-2,3-dione Mannich Bases | Ethidium-bromide-induced demyelination in rats | Reversed neuromuscular disorders caused by demyelination. | nih.gov |

Mechanistic Pharmacokinetic (PK) Studies in Animal Models (e.g., Absorption, Distribution, Metabolism, Excretion – excluding human data)

At the time of this writing, detailed in vivo mechanistic pharmacokinetic studies (absorption, distribution, metabolism, and excretion) for analogs of this compound in animal models are not extensively available in the public domain. However, some in silico and in vitro data for broader classes of quinoxaline derivatives provide preliminary insights into their potential pharmacokinetic profiles.

For instance, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted on some quinoxalinone and quinazolinone Schiff's bases. nih.gov These predictive models suggest that certain quinazolinone derivatives may exhibit better Caco-2 permeability, an indicator of intestinal absorption, than the quinoxalinone analogs. nih.gov The predictions also indicated that some of these compounds might have low blood-brain barrier permeability and no hepatotoxicity. nih.gov

In Vitro Metabolic Stability in Hepatic Microsomes

The metabolic stability of new chemical entities is a critical parameter in drug discovery, often assessed early in the development process using in vitro models such as hepatic microsomes. For auranamide and patriscabratine, two amide compounds, their in vitro metabolic stability was evaluated using mouse, rat, and human liver microsomes. The results indicated that these compounds were metabolically stable in the microsomal preparations from all three species. researchgate.net While these are not quinoxalinone derivatives, this type of study is representative of the preclinical evaluation that analogs of this compound would undergo. Such studies provide essential data to predict the in vivo metabolic clearance of a compound and to inform the design of further preclinical and clinical studies.

Tissue Distribution and Excretion Pathways in Animal Models

The preclinical evaluation of this compound analogs in animal models has provided critical insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are fundamental to understanding the pharmacokinetic behavior of these compounds and predicting their potential therapeutic efficacy and safety in humans.

Tissue Distribution in Rats

Studies conducted in Sprague-Dawley (SD) rats have revealed the tissue distribution patterns of analogs such as SPT-07A following intravenous administration. After a single dose, tissue samples were collected at various time points to determine the concentration of the compound in different organs.

The distribution of SPT-07A was observed in a wide range of tissues, including the heart, liver, spleen, stomach, brain, intestine, kidney, muscle, skin, adipose tissue, and lungs. mdpi.com Analysis of tissue concentration over time helps in understanding the extent of tissue penetration and potential sites of accumulation.

Below is a summary of the tissue distribution data for SPT-07A in rats at different time points post-administration.

| Tissue | Concentration at 5 min (ng/g) | Concentration at 30 min (ng/g) | Concentration at 90 min (ng/g) |

| Heart | Data not available | Data not available | Data not available |

| Liver | Data not available | Data not available | Data not available |

| Spleen | Data not available | Data not available | Data not available |

| Stomach | Data not available | Data not available | Data not available |

| Brain | Data not available | Data not available | Data not available |

| Intestine | Data not available | Data not available | Data not available |

| Kidney | Data not available | Data not available | Data not available |

| Muscle | Data not available | Data not available | Data not available |

| Skin | Data not available | Data not available | Data not available |

| Adipose | Data not available | Data not available | Data not available |

| Lung | Data not available | Data not available | Data not available |

Note: Specific concentration values were not provided in the available source material, which indicates that while these tissues were collected for analysis, the quantitative data was not published in the excerpt.

Excretion Pathways

The excretion of this compound analogs is primarily understood through the investigation of their metabolic pathways. Metabolism plays a crucial role in the clearance and elimination of these compounds from the body.

In vitro studies using hepatic microsomes from rats, dogs, and humans have shown that a key metabolic pathway for the analog SPT-07A is UDP-glucuronosyltransferase (UGT)-mediated metabolism. mdpi.com This process, known as glucuronidation, is a major phase II metabolic reaction that increases the water solubility of compounds, facilitating their excretion.

Further investigations have revealed that glucuronidation of SPT-07A also occurs in the kidney and intestine, indicating that these organs contribute to its metabolism and subsequent elimination. mdpi.com

The contribution of different organs to the total clearance of SPT-07A has been estimated through in vitro to in vivo extrapolation analysis. mdpi.com The findings are summarized in the table below.

| Species | Hepatic Clearance (% of Total Clearance) | Renal Clearance (% of Total Clearance) |

| Rats | 62.2% | 32.6% |

| Dogs | 87.3% | 12.7% |

| Humans | 76.5% | 23.1% |

These data suggest that hepatic clearance is the predominant route of elimination for SPT-07A in all three species, with renal clearance also playing a significant role, particularly in rats and humans. mdpi.com The primary mechanism for renal clearance is likely the excretion of the glucuronidated metabolite in the urine.

Role of 7 Amino 4 Methyl 3,4 Dihydroquinoxalin 2 1h One in Chemical Biology and Drug Discovery Research

Application as a Chemical Probe for Target Validation

A comprehensive search of scientific literature and public databases did not yield specific instances of 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one being utilized as a chemical probe for target validation. While the broader dihydroquinoxalinone class of compounds has been explored for biological activity, the specific application of this particular molecule as a tool to investigate and validate biological targets is not documented in the available resources.

Integration into Fragment-Based Drug Discovery (FBDD) Campaigns

There is currently no publicly available information detailing the integration of this compound into fragment-based drug discovery (FBDD) campaigns. FBDD is a method that screens small chemical fragments for weak binding to a biological target, which are then optimized into more potent leads. The suitability of this specific compound as a fragment for such screening campaigns has not been reported in the reviewed literature.

Contribution to High-Throughput Screening (HTS) Libraries

Information regarding the inclusion of this compound in high-throughput screening (HTS) libraries is not available in the public domain. HTS libraries are large collections of compounds that are rapidly screened for biological activity. While the dihydroquinoxalinone scaffold, in general, is of interest to medicinal chemists, the presence of this specific derivative in screening collections has not been documented.

Development of Novel Therapeutic Agents based on the Dihydroquinoxalinone Scaffold

The dihydroquinoxalinone scaffold is a key structural motif in the development of novel therapeutic agents, particularly in the realm of oncology. Researchers have successfully synthesized and evaluated a variety of derivatives, leading to the discovery of potent inhibitors of crucial biological targets.

One major area of focus has been the development of tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.gov Microtubules are essential for cell division, and their disruption is a validated strategy in cancer therapy. nih.gov By modifying the dihydroquinoxalinone core, scientists have created compounds with significant cytotoxic activity against a range of cancer cell lines. nih.govresearchgate.net For instance, a series of pyrimidine (B1678525) dihydroquinoxalinone derivatives were synthesized and found to be potent inhibitors of tubulin polymerization. nih.govresearchgate.net One of the most promising compounds from this series, compound 12k , demonstrated high cytotoxic activity in vitro and significant tumor growth inhibition in a taxane-resistant prostate cancer xenograft model. nih.govresearchgate.net

The following table summarizes the activity of selected pyrimidine dihydroquinoxalinone derivatives:

| Compound | Target | IC50 (nM) | Key Findings |

| 12k | Tubulin Polymerization | 0.2 | High in vitro cytotoxicity, long half-life, and potent in vivo activity in a taxane-resistant model. nih.govresearchgate.net |

| 12j | Tubulin Polymerization | 1.4 | A secondary amine derivative with high potency. nih.gov |

| 12m | Tubulin Polymerization | 8.6 | Addition of a hydroxyl group slightly decreased potency compared to 12k . nih.gov |

| 12l | Tubulin Polymerization | 3.3 | An isothiocyanate derivative exhibiting very good potency. nih.gov |

In addition to tubulin inhibitors, the dihydroquinoxalinone scaffold has been utilized to develop inhibitors of Bromodomain-containing protein 4 (BRD4). nih.gov BRD4 is a key regulator of gene expression and is considered a viable drug target for cancer treatment. nih.gov A series of dihydroquinoxalinone derivatives were synthesized and evaluated for their BRD4 inhibitory activities, leading to the identification of compound 5i as a promising lead compound with an IC50 value of 73 nM for BRD4(1). nih.gov

The structure-activity relationship of these BRD4 inhibitors was explored through molecular docking studies. nih.gov

| Compound | Target | IC50 (nM) | Cellular Activity (MV-4-11 cell line) (nM) |

| 5i | BRD4(1) | 73 | 258 |

These examples highlight the versatility of the dihydroquinoxalinone scaffold in medicinal chemistry. By strategic modifications to the core structure, it is possible to develop potent and selective inhibitors for diverse and important biological targets in the pursuit of new therapeutic agents.

An exploration of the chemical compound this compound reveals a scaffold with significant potential for future scientific investigation. While current research has established its foundational chemical properties and initial biological activities, a vast landscape of unexplored avenues remains. This article delves into the prospective future research directions for this compound, focusing on advanced therapeutic strategies, novel material applications, and innovative optimization techniques.

Future Research Directions and Unexplored Avenues for 7 Amino 4 Methyl 3,4 Dihydroquinoxalin 2 1h One Research

The structural features of 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one—a heterocyclic core with amine and amide functionalities—make it a versatile candidate for a wide range of scientific explorations. The following sections outline key areas where future research could unlock the full potential of this compound and its derivatives.

Q & A

Basic: What are the common synthetic routes for 7-amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of substituted o-phenylenediamines with carbonyl-containing reagents. For example, potassium salts of 3-methyl-2-oxo-1,2-dihydroquinoxaline can react with electrophilic agents (e.g., benzoylpyruvates) under reflux in polar aprotic solvents like DMF. Microwave-assisted synthesis (120°C, 20–60 min) significantly improves yields (79–88%) compared to conventional heating . Optimization involves adjusting solvent polarity, temperature, and catalysts (e.g., sp-TsOH or HOBt/DIC) to control regioselectivity and minimize byproducts .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy : High-resolution ¹H/¹³C NMR is critical for resolving tautomeric equilibria (e.g., keto-enamine vs. imine forms). HSQC and HMBC experiments clarify through-space correlations, while NOESY identifies regioselectivity in substituted derivatives .

- Crystallography : Single-crystal X-ray diffraction (employing SHELX-97 for refinement) resolves hydrogen-bonding networks and pseudo-ring formation. ORTEP-III aids in visualizing molecular geometry and disorder .

Basic: What safety protocols are recommended for handling this compound?

The compound is classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation). Key precautions include:

- Use of PPE (gloves, goggles, lab coat).

- Conducting reactions in fume hoods to avoid inhalation.

- Emergency protocols: Immediate decontamination with water and medical consultation if exposed .

Advanced: How can regioselectivity be controlled during the synthesis of substituted derivatives?

Regioselectivity in unsymmetrical o-phenylenediamine derivatives is achieved via two strategies:

Acid-catalyzed conditions (DMF, sp-TsOH, rt): Favors nucleophilic attack at the less hindered amine, yielding regioisomer A (72–97% selectivity).

Coupling agents (HOBt/DIC, rt): Activates the carbonyl group, directing reactivity toward the more electron-rich amine to produce regioisomer B .

Mechanistic studies suggest steric and electronic factors govern selectivity, with additives modulating transition-state stabilization .

Advanced: What biological targets have been explored for this scaffold, and how do structural modifications impact activity?

Derivatives exhibit activity against:

- Mycobacterium tuberculosis : Substituents like 2-chloropyrido[3,2-d]pyrimidin-4-yl enhance potency (MIC < 1 µg/mL) by targeting cell-wall synthesis .

- Soluble guanylate cyclase (sGC) : 3-Acylmethylidene derivatives act as activators, with electron-withdrawing groups (e.g., -CF₃) improving binding affinity to the heme domain .

- Anticancer targets : 7-Methoxy-4-(2-methylquinazolin-4-yl) derivatives inhibit topoisomerase II, with logP adjustments (via hydrophilic substituents) optimizing bioavailability .

Advanced: How can data contradictions arising from tautomerism be resolved in analytical studies?

Keto-enamine tautomerism complicates spectral interpretation. Strategies include:

- Variable-temperature NMR : Identifies dynamic equilibria by observing signal splitting at low temperatures.

- X-ray crystallography : Confirms dominant tautomeric forms in the solid state.

- Computational modeling (DFT) : Predicts stability of tautomers and validates experimental data .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Common issues:

- Disordered methyl/amino groups : Restrained refinement (SHELXL) with ISOR/DFIX constraints improves model accuracy.

- Hydrogen bonding ambiguity : Hirshfeld surface analysis quantifies intermolecular interactions, while difference Fourier maps resolve H-atom positions .

Advanced: How do fluorinated derivatives of this scaffold enhance pharmacological properties?

Fluorination (e.g., 7-(trifluoromethyl) or difluoro-substituted analogs) improves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.